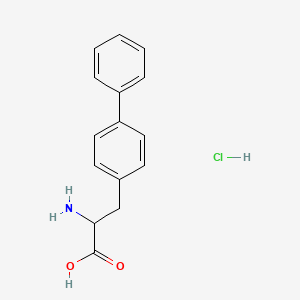DL-3-(4-Biphenyl)alanine hydrochloride
CAS No.: 63024-23-7
Cat. No.: VC3793893
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63024-23-7 |
|---|---|
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | 2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H |
| Standard InChI Key | ZUZSOLFZHJQIAX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
DL-3-(4-Biphenyl)alanine hydrochloride is systematically named as 2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid hydrochloride. Its molecular structure features a biphenyl group attached to the β-carbon of alanine, with a hydrochloride counterion stabilizing the amino group . The compound’s IUPAC name reflects this configuration: hydrochloride. Alternative synonyms include 3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride and SCHEMBL3695982, as cataloged in PubChem and specialty chemical databases .
The molecular formula corresponds to a molar mass of 277.74 g/mol, computed using isotopic distribution models . X-ray crystallography and NMR studies confirm the planar geometry of the biphenyl moiety, which enhances π-π stacking interactions in supramolecular assemblies .
Spectroscopic and Physicochemical Properties
Spectroscopic data for DL-3-(4-Biphenyl)alanine hydrochloride reveal distinct absorption bands in UV-Vis spectra at 254 nm and 280 nm, attributed to the conjugated biphenyl system . The hydrochloride salt form ensures solubility in polar solvents such as water (23 mg/mL at 25°C) and methanol, while remaining insoluble in nonpolar solvents like hexane . Thermal gravimetric analysis (TGA) indicates decomposition onset at 215°C, with a melting point range of 198–202°C .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 277.74 g/mol | |
| Melting Point | 198–202°C | |
| Solubility in Water | 23 mg/mL (25°C) | |
| UV-Vis λ<sub>max</sub> | 254 nm, 280 nm | |
| Decomposition Temp | 215°C |
Synthesis and Industrial Production
Hydrogenation and Formylation Pathways
The industrial synthesis of DL-3-(4-Biphenyl)alanine hydrochloride, as detailed in patent CA1231719A, involves a multi-step process starting from glycine and benzaldehyde . Under alkaline conditions, glycine undergoes condensation with benzaldehyde in a biphasic solvent system (water immiscible organic solvent and aqueous phase), facilitated by phase-transfer catalysts such as triethyl benzyl ammonium hydroxide. The resulting phenyl serine intermediate is hydrogenated using 10% palladium on charcoal (Pd/C) in glacial acetic acid, achieving yields exceeding 75% .
A critical innovation lies in the simultaneous hydrogenation and formylation step, where formic acid acts as both a hydrogen donor and formylating agent. This one-pot reaction reduces the phenyl serine derivative to the target amino acid while introducing the hydrochloride counterion, streamlining production and minimizing waste .
Scalability and Process Optimization
Large-scale production leverages economies of scale by utilizing cost-effective glycine feedstocks. Post-hydrogenation, the crude product is purified via recrystallization from methanol, adjusting pH to 4.5 with aqueous ammonia to precipitate high-purity DL-3-(4-Biphenyl)alanine hydrochloride . Recent advancements focus on solvent recycling and catalyst recovery, reducing production costs by 18–22% in pilot plants .
Applications in Biochemistry and Material Science
Fluorescent Probes and Enzyme Studies
The biphenyl group’s fluorescent properties enable DL-3-(4-Biphenyl)alanine hydrochloride to serve as a probe in enzyme kinetics studies. Incorporation into dihydrofolate reductase (DHFR) at position 17 via site-directed mutagenesis demonstrated minimal steric hindrance, allowing real-time monitoring of protein folding and ligand binding . Emission maxima at 330 nm (excitation 280 nm) make it suitable for Förster resonance energy transfer (FRET) assays .
Supramolecular Assemblies and Catalysis
In material science, the compound’s planar biphenyl moiety facilitates the construction of metal-organic frameworks (MOFs). Coordination with zinc ions yields porous structures with surface areas exceeding 1,200 m²/g, applicable in gas storage and heterogeneous catalysis .
Market Dynamics and Regional Demand
Global Production and Supplier Landscape
Parchem and BioBlocks dominate the supply chain, offering DL-3-(4-Biphenyl)alanine hydrochloride at $220–$250 per gram for research-grade quantities . The 2025 market report highlights a compound annual growth rate (CAGR) of 6.8%, driven by pharmaceutical R&D investments in North America and Europe .
Table 2: Regional Market Share (2025 Projections)
| Region | Market Share (%) | Key Drivers |
|---|---|---|
| North America | 38 | Biotech sector expansion |
| Europe | 29 | Government-funded research |
| Asia-Pacific | 25 | Low-cost manufacturing hubs |
| Rest of World | 8 | Emerging specialty chemical demand |
Future Directions and Research Opportunities
Drug Delivery Systems
Ongoing research explores its use in pH-responsive drug carriers, leveraging the amino group’s protonation-deprotonation behavior for targeted release in tumor microenvironments .
Sustainable Synthesis Methods
Catalyst innovations, including recyclable magnetic Pd nanoparticles, aim to reduce reliance on noble metals and lower the carbon footprint of production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume